molecular formula C21H21BrN8O3 B15019388 N-(3-bromophenyl)-4-(morpholin-4-yl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine

N-(3-bromophenyl)-4-(morpholin-4-yl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine

Cat. No.: B15019388
M. Wt: 513.3 g/mol
InChI Key: FDHWHKFNLXLFQU-MZJWZYIUSA-N
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Description

N-(3-BROMOPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Substituents: The bromophenyl, morpholinyl, and nitrophenyl groups are introduced through substitution reactions using suitable reagents and catalysts.

    Final Assembly: The final compound is assembled through condensation reactions, often requiring specific temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromophenyl

Properties

Molecular Formula

C21H21BrN8O3

Molecular Weight

513.3 g/mol

IUPAC Name

4-N-(3-bromophenyl)-6-morpholin-4-yl-2-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H21BrN8O3/c1-14(15-5-7-18(8-6-15)30(31)32)27-28-20-24-19(23-17-4-2-3-16(22)13-17)25-21(26-20)29-9-11-33-12-10-29/h2-8,13H,9-12H2,1H3,(H2,23,24,25,26,28)/b27-14+

InChI Key

FDHWHKFNLXLFQU-MZJWZYIUSA-N

Isomeric SMILES

C/C(=N\NC1=NC(=NC(=N1)NC2=CC(=CC=C2)Br)N3CCOCC3)/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC(=NNC1=NC(=NC(=N1)NC2=CC(=CC=C2)Br)N3CCOCC3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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